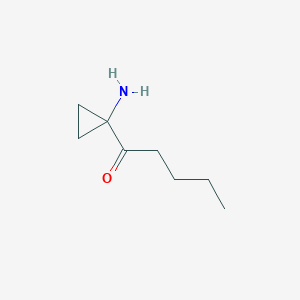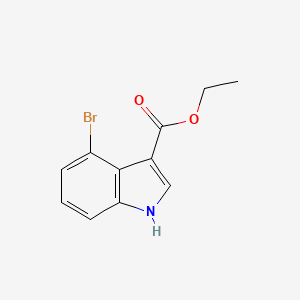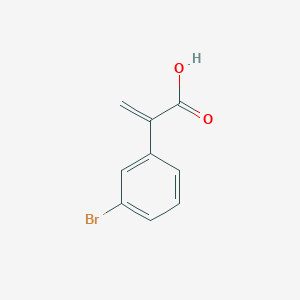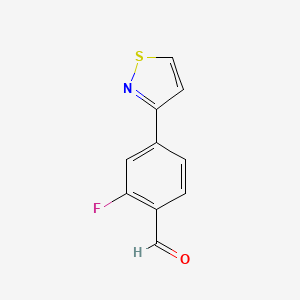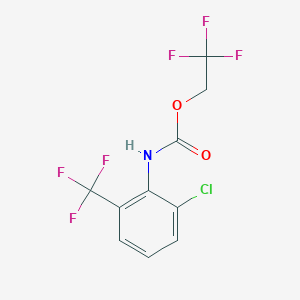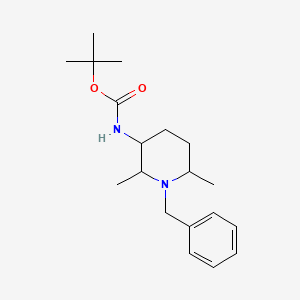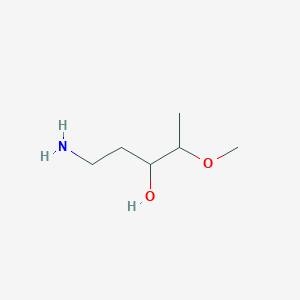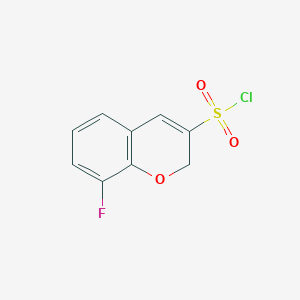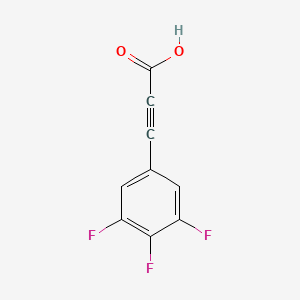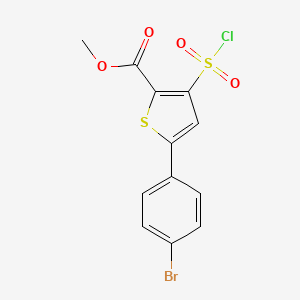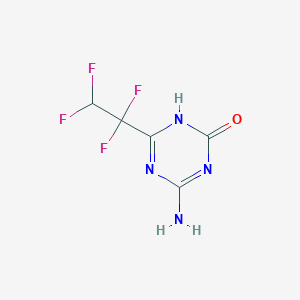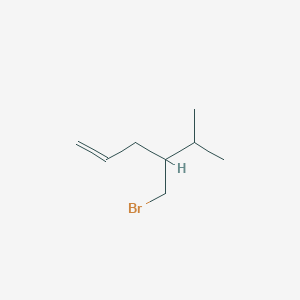
(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane is an organic compound with the molecular formula C9H15Br. It is a brominated derivative of cyclobutane, featuring a cyclobutane ring substituted with a bromo group and a methylbutenyl side chain. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methylbut-3-en-2-ylcyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
(1-Bromo-2-methylbut-3-en-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylbut-3-en-2-yl)cyclobutane in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. The bromo group can be displaced by nucleophiles, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methyl-2-butene: Similar structure but lacks the cyclobutane ring.
Cyclobutyl bromide: Contains a cyclobutane ring but lacks the methylbutenyl side chain.
2-Bromo-2-methylbutane: Similar side chain but lacks the cyclobutane ring.
Properties
Molecular Formula |
C9H15Br |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
(1-bromo-2-methylbut-3-en-2-yl)cyclobutane |
InChI |
InChI=1S/C9H15Br/c1-3-9(2,7-10)8-5-4-6-8/h3,8H,1,4-7H2,2H3 |
InChI Key |
TZRIVMUUXYZKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C=C)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


